

Application Notes and Protocols for O-Phospho-DL-threonine in NMR Spectroscopy

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For Researchers, Scientists, and Drug Development Professionals

Introduction

O-Phospho-DL-threonine is a phosphorylated form of the amino acid threonine, a critical molecule in the study of protein phosphorylation. Protein phosphorylation, a key post-translational modification, is fundamental to the regulation of a vast array of cellular processes, including signal transduction, cell cycle control, and metabolism.[1] Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful, non-invasive technique that provides atomic-level insights into the structure, dynamics, and interactions of phosphorylated molecules.[1] O-Phospho-DL-threonine serves as an invaluable model compound and standard for NMR studies of protein phosphorylation, aiding in the identification of phosphorylation sites, quantification of kinase and phosphatase activity, and the characterization of signaling pathways.[2][3][4]

These application notes provide a comprehensive guide to utilizing **O-Phospho-DL-threonine** for NMR spectroscopy studies.

Data Presentation

The following tables summarize key quantitative NMR data for **O-Phospho-DL-threonine**. Chemical shifts are influenced by factors such as pH, temperature, and solvent.



Table 1: ¹H and ³¹P Chemical Shifts of Phosphothreonine in a Model Peptide (Gly-Gly-Thr-Ala) [5]

Nucleus	Atom	Chemical Shift Change upon Phosphorylation (Δδ in ppm)	Notes
¹H	Amide	+0.25	Downfield shift
¹H	Ηα	-0.43	Upfield shift
¹ H	нβ	+0.03	Downfield shift
¹ H	Ну	+0.09	Downfield shift
31 P	Phosphate	-0.1 (pH 4.0)	Chemical shift is highly pH-dependent.
31 P	Phosphate	4.8 (pH 8.0)	The pKa of the phosphoryl group is approximately 6.1.[5]

Table 2: Solid-State ³¹P NMR Parameters for O-Phospho-L-threonine[2]

Parameter	Value	
Isotropic Chemical Shift (δiso)	Varies with conditions	
Chemical Shift Anisotropy (CSA)	Can be measured	
Asymmetry Parameter (η)	Can be measured	

Note on Coupling Constants and Relaxation Times:

• J-coupling Constants: Scalar couplings, particularly two- and three-bond couplings between ¹³C and ³¹P (~5 Hz), are instrumental in NMR experiments for the selective detection and assignment of phosphorylated residues.[6][7] Specific J-coupling values for **O-Phospho-DL-threonine** can be determined from high-resolution spectra.



• Relaxation Times (T₁ and T₂): Longitudinal (T₁) and transverse (T₂) relaxation times are crucial for setting up quantitative NMR experiments and for studying the dynamics of phosphorylated molecules.[2][8] T₁ values are essential for determining the appropriate recycle delay in experiments to ensure full relaxation and accurate quantification.[1] T₂ is inversely related to the resonance linewidth and provides information on molecular motion and exchange processes.[8]

Experimental Protocols

Protocol 1: Preparation of O-Phospho-DL-threonine for NMR Spectroscopy

This protocol outlines the steps for preparing a standard sample of **O-Phospho-DL-threonine** for NMR analysis.

Materials:

- O-Phospho-DL-threonine powder
- Deuterium oxide (D₂O, 99.9%)
- NMR tubes (5 mm)[9]
- pH meter and calibration standards
- Micropipettes
- Vortex mixer

Procedure:

- Sample Weighing: Accurately weigh 5-25 mg of O-Phospho-DL-threonine for a standard ¹H
 NMR spectrum, or 50-100 mg for a ¹³C NMR spectrum.[10]
- Dissolution: Dissolve the weighed sample in 0.6-0.7 mL of D₂O in a clean vial.[10] D₂O is used to minimize the solvent signal in ¹H NMR spectra.[9]



- pH Adjustment: Measure the pH of the solution. If necessary, adjust the pH to the desired value (e.g., 7.4 for physiological conditions) using small volumes of dilute DCl or NaOD. Note that ³¹P chemical shifts are highly sensitive to pH.[5]
- Transfer to NMR Tube: Carefully transfer the solution to a clean, unscratched 5 mm NMR tube.[10] Ensure the final sample height is between 4-5 cm.
- Internal Standard (Optional): For precise chemical shift referencing and quantification, an internal standard such as DSS (2,2-dimethyl-2-silapentane-5-sulfonate) can be added.
- Labeling: Clearly label the NMR tube with the sample identity.[10]

Protocol 2: Acquisition of 1D ¹H and ³¹P NMR Spectra

This protocol provides a general procedure for acquiring one-dimensional ¹H and ³¹P NMR spectra of **O-Phospho-DL-threonine**.

Instrumentation:

• NMR spectrometer (e.g., 400 MHz or higher) equipped with a suitable probe.

¹H NMR Acquisition Parameters:

- Pulse Sequence: A standard single-pulse experiment (e.g., 'zg' on Bruker systems). For aqueous samples, a presaturation sequence to suppress the residual H₂O signal is recommended.
- Spectral Width (SW): ~12-16 ppm, centered around 4.7 ppm.
- Number of Scans (NS): 16 to 64, depending on the sample concentration.
- Relaxation Delay (D1): 5 x T₁ (typically 5-8 seconds for small molecules to ensure full relaxation for quantitative measurements).[1]
- Acquisition Time (AQ): ~2-4 seconds.
- Temperature: 298 K (25 °C) or as required for the study.



³¹P NMR Acquisition Parameters:

- Pulse Sequence: A standard single-pulse experiment with proton decoupling (e.g., 'zgpg30' on Bruker systems).
- Spectral Width (SW): ~50-100 ppm, centered around 0 ppm (referenced to 85% H₃PO₄).
- Number of Scans (NS): 128 to 512, as ³¹P is less sensitive than ¹H.
- Relaxation Delay (D1): 5 x T1 (a longer delay, e.g., 8-10 seconds, may be necessary).[1]
- Acquisition Time (AQ): ~1-2 seconds.
- Temperature: 298 K (25 °C).

Protocol 3: Data Processing

This protocol outlines the basic steps for processing the acquired 1D NMR data.

Software:

NMR data processing software (e.g., TopSpin, Mnova, VnmrJ).

Procedure:

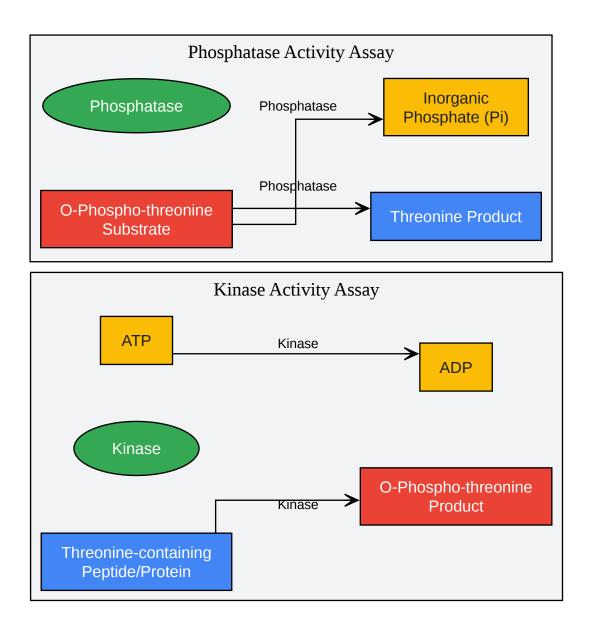
- Fourier Transformation (FT): Apply an exponential window function (line broadening of ~0.3
 Hz for ¹H) to the Free Induction Decay (FID) to improve the signal-to-noise ratio, followed by
 Fourier transformation.[11]
- Phasing: Manually or automatically correct the phase of the spectrum to ensure all peaks are in the pure absorption mode.[11]
- Baseline Correction: Apply a baseline correction algorithm to obtain a flat baseline across the spectrum.[11]
- Referencing: Calibrate the chemical shift axis by setting the resonance of the internal standard (e.g., DSS to 0.0 ppm for ¹H) or the residual solvent peak to its known chemical shift. For ³¹P, an external standard of 85% H₃PO₄ is typically used as a reference (0.0 ppm).



• Peak Picking and Integration: Identify and list the chemical shifts of the peaks. For quantitative analysis, integrate the area under each peak.

Signaling Pathways and Experimental Workflows

O-Phospho-DL-threonine is a direct product of protein kinase activity and a substrate for protein phosphatases. These enzymes play a central role in cellular signaling. NMR spectroscopy can be used to monitor these enzymatic reactions in real-time.

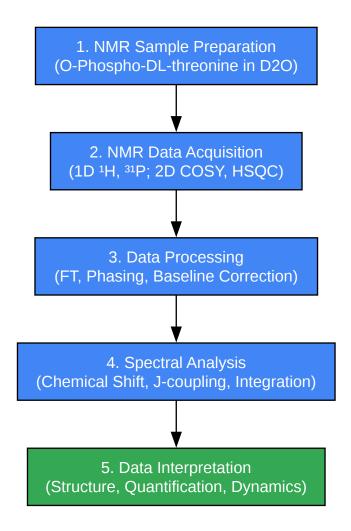


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Caption: Kinase and phosphatase activity monitoring using a threonine-containing substrate.



The diagram above illustrates how **O-Phospho-DL-threonine** is central to studying enzyme kinetics. In a kinase assay, the formation of the phosphorylated product can be monitored by the appearance and increase of its specific NMR signals. Conversely, in a phosphatase assay, the disappearance of the **O-Phospho-DL-threonine** signal and the appearance of the dephosphorylated product and inorganic phosphate signals can be quantified.



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Caption: General experimental workflow for NMR studies of **O-Phospho-DL-threonine**.

This workflow outlines the logical progression from sample preparation to data interpretation in a typical NMR study involving **O-Phospho-DL-threonine**. Each step is crucial for obtaining high-quality, meaningful results.

By following these application notes and protocols, researchers can effectively utilize **O- Phospho-DL-threonine** as a tool in their NMR-based investigations of protein phosphorylation



and cellular signaling.

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